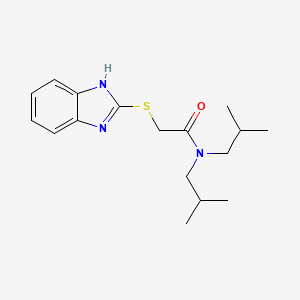

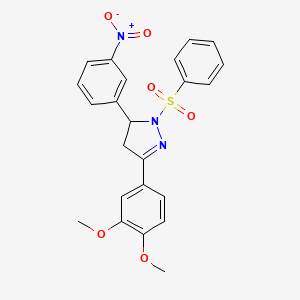

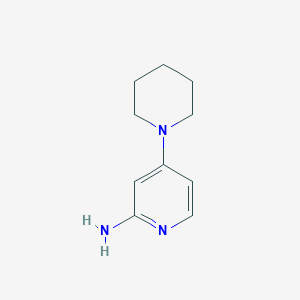

![molecular formula C14H19ClN2O4 B2651761 tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate CAS No. 1024396-69-7](/img/structure/B2651761.png)

tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, carbamate ester (e.g., ethyl carbamate), and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically. Carbamate esters are also called urethanes .

Synthesis Analysis

Carbamates can be formed by a reaction of amines with carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of a carbamate involves a carbonyl group (C=O) and an amine group (NH2) forming an amide group (-CONH2), which is esterified with an alcohol (such as the tert-butyl group in tert-butyl carbamate) .Chemical Reactions Analysis

Carbamates undergo a variety of reactions, including hydrolysis to the corresponding amine and carbon dioxide . They can also participate in various chemical transformations such as the Hofmann rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific carbamate would depend on its structure. For example, tert-butyl carbamate has a melting point of 105-108 °C .Aplicaciones Científicas De Investigación

Synthesis and Optimization of Biologically Active Compounds Tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of compound 1, which is pivotal in creating omisertinib (AZD9291), a drug used for cancer treatment. The compound was synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through steps including acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Formation of Isostructural Family of Compounds This chemical is part of a family of isostructural compounds with the formula BocNHCH2CCCCX (X = H, Cl, Br, I). In these compounds, molecules are interconnected via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, involving the same carbonyl group. This demonstrates its significance in forming complex molecular structures with specific bonding patterns (Baillargeon et al., 2017).

Utility in Organic Synthesis The compound tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate, have shown significant utility as building blocks in organic synthesis. They have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines, showcasing their versatility in chemical synthesis (Guinchard, Vallée, & Denis, 2005).

Chemical Transformations in Drug Synthesis Another related compound, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate, reacts with lithium and electrophiles in THF at −78°C, leading to functionalized carbamates after hydrolysis with water. These carbamates derived from carbonyl compounds are deprotected with hydrogen chloride or a mixture of phenol and trimethylsilyl chloride, providing substituted 1,2-diols. This shows the role of similar tert-butyl carbamates in complex chemical transformations for drug synthesis (Ortiz, Guijarro, & Yus, 1999).

Crystal Structure Analysis in Synthetic Chemistry The compound plays a role in crystal structure analysis, crucial for understanding the molecular configuration and designing synthetic pathways. For instance, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a similar compound, was used as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has confirmed the relative substitution of the cyclopentane ring, which is vital in synthetic chemistry (Ober, Marsch, Harms, & Carell, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O4/c1-14(2,3)21-13(19)16-8-12(18)17-10-7-9(15)5-6-11(10)20-4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECWJAYUIMQGDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=C(C=CC(=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

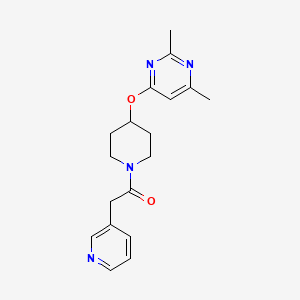

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2651680.png)

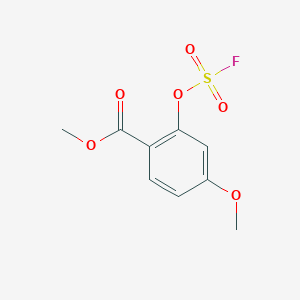

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate](/img/structure/B2651689.png)

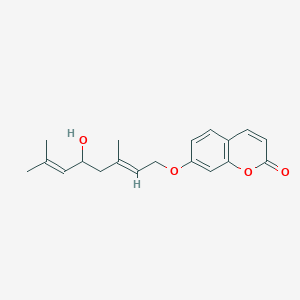

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2651691.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2651692.png)

![N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2651701.png)